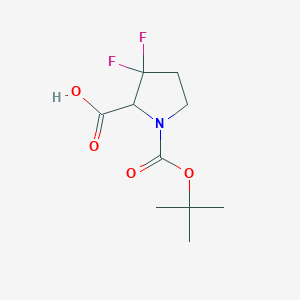

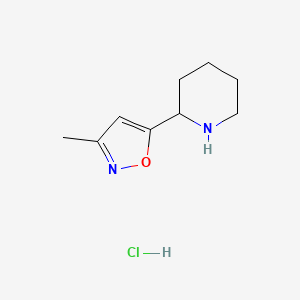

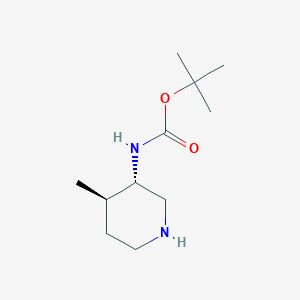

![molecular formula C8H11ClN2O2S B3111331 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride CAS No. 1822641-87-1](/img/structure/B3111331.png)

5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride

Overview

Description

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride is a chemical compound with the molecular formula C8H10N2O2S·HCl and a molecular weight of 234.70 . It appears as a light orange to yellow to green powder or crystal . This compound is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a metal cyanide to obtain 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which is then hydrolyzed .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2S.ClH/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);1H .Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives . It is also used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .Physical And Chemical Properties Analysis

This compound has a melting point of 199.0 to 203.0 °C . It is stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Synthesis and Biological Activity

- Research on structurally related compounds often involves their synthesis and evaluation for various biological activities. For example, the synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives demonstrated potential anti-inflammatory activity without ulcerogenic activity, suggesting applications in drug development for inflammation-related conditions (Rabea et al., 2006).

Anticonvulsant and Antidepressant Effects

- Similar compounds have been evaluated for their anticonvulsant and antidepressant activities. For instance, 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives showed significant in vivo anticonvulsant activity, indicating potential applications in the treatment of seizure disorders (Wang et al., 2015). Additionally, 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized and exhibited antidepressant activity in animal models, suggesting their use in developing new antidepressant drugs (Wang et al., 2019).

Vasodilator and Antihypertensive Activities

- Research into related compounds includes the study of their vasodilator and antihypertensive effects. A series of 4-aryl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives showed potent coronary vasodilator and antihypertensive activities, highlighting potential applications in cardiovascular disease treatment (Adachi et al., 1988).

Serotonergic System Involvement

- Some compounds structurally related to the one have been found to interact with the serotonergic system, showing a profile of activity characteristic of central serotoninergic system stimulation, which could imply applications in neuropsychiatric disorders (Malinka & Rutkowska, 1997).

Mechanism of Action

Mode of Action

As a research chemical, it is primarily used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 201°c . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature, preferably in a cool and dark place . Other environmental factors such as pH and the presence of other chemicals could also potentially influence its action, efficacy, and stability.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to act as a reagent in the synthesis of various derivatives, including thiazolopyridine and tetrahydrothiazolopyridine derivatives . The interactions of this compound with enzymes and proteins are crucial for its function in biochemical pathways, potentially influencing enzyme activity and protein conformation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the synthesis of antithrombotic agents, suggesting its potential impact on cellular processes related to blood clotting and vascular function . The specific cellular effects of this compound may vary depending on the cell type and experimental conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. This compound is typically stored at room temperature in a cool and dark place to maintain its stability

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that varying the dosage of this compound can lead to different biological outcomes, including threshold effects and potential toxic or adverse effects at high doses . Understanding the dosage effects is crucial for optimizing its use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments, affecting its overall activity and function .

properties

IUPAC Name |

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S.ClH/c1-10-3-2-6-5(4-10)9-7(13-6)8(11)12;/h2-4H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBDKOWBNNXMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)N=C(S2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

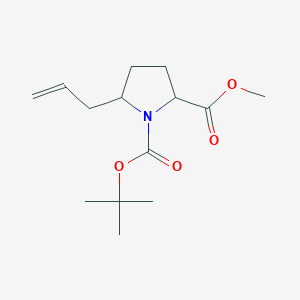

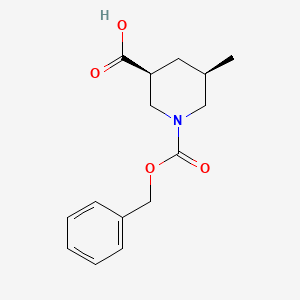

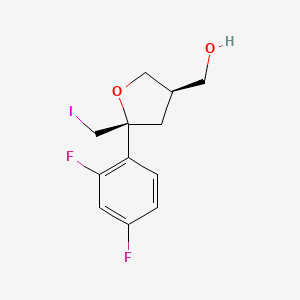

![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B3111296.png)

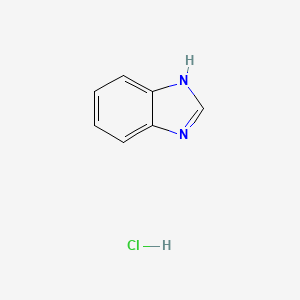

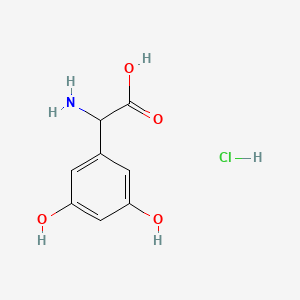

![Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate](/img/structure/B3111306.png)

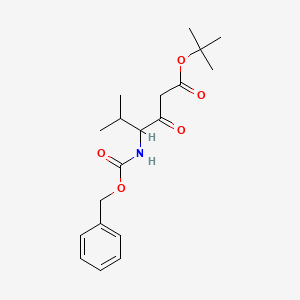

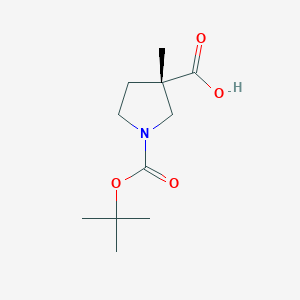

![2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B3111319.png)